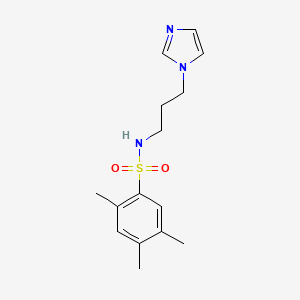![molecular formula C9H12O2 B2525968 10-Oxatricyclo[5.2.1.02,6]decan-4-one CAS No. 2361729-92-0](/img/structure/B2525968.png)
10-Oxatricyclo[5.2.1.02,6]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one, has been described in the literature . The compound was formed by mercuric acetate oxidation of the corresponding 1,3-dithiolane-2-thione . Another method involved the reaction of the 1,2,3-trithiolane, formed from norbornene and sulfur, with dichlorocarbene under phase-transfer conditions . A simpler preparation involved direct treatment of norbornene with diisopropyl xanthogen disulfide and the radical initiator azobis(isobuytronitrile) (AIBN), which afforded the compound directly in 74% yield .Molecular Structure Analysis
The X-ray structure of the similar compound, 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one, has been determined . The structure shows an exo-configured planar dithiolanone ring . This is in contrast to the few previous dithiolanones to be characterized crystallographically, which are all twisted .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Exploration of Pi-Selectivities : Ab initio MO and experimental investigations on pi-selectivities of hydride additions to related oxatricyclo decanones have provided insight into anti-selectivities supported by electrostatic interactions and electron donation from ring oxygen, which aligns with experimental results (Yadav & Balamurugan, 2002).
Photochemical Transformations : The irradiation of certain derivatives under basic conditions led to the formation of oxatricyclo decane derivatives, showcasing a mechanism involving initial cis–trans isomerization followed by cycloaddition reactions and isomerization of double bonds (Kim, Hayase, & Isoe, 1983).
NMR Study of Derivatives : Detailed NMR studies on 1-azatricyclo decane derivatives have helped in understanding stereo and stereoelectronic effects, aiding in the complete chemical shift assignments for these compounds (Fernández et al., 1989).
Synthesis of Bioactive Frameworks : A methodological approach has been developed for synthesizing the 10-oxabicyclo[5.2.1]decane framework present in physalins, which are potential antitumor agents. This involves several key reactions, including [4 + 3] cycloaddition, Nicholas reaction, and a series of cyclization and fragmentation processes (Montaña et al., 2018).
Transition-State Mimics for Cis-Trans Interconversion : Synthesis of a rare class of 90°-twisted amides, which are of special interest as transition-state mimics for cis-trans rotamer interconversion in peptide and protein folding, showcases the relevance of these compounds in understanding biological processes (Komarov et al., 2015).
Applications in Organic Synthesis
Cycloaddition Reactions : Research into cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides has opened pathways to synthesize bridged oxazonine compounds, showcasing the versatility of these chemical frameworks in organic synthesis (Nitta, Sogo, & Nakayama, 1979).
Synthetic Strategies for Bioactive Compounds : The synthesis of diversely substituted adamantanes from tetraaryl derivatives has demonstrated effective antimicrobial properties, highlighting the potential of these structures in developing new classes of antimicrobial agents (Balaji, Sarveswari, & Vijayakumar, 2015).
Eigenschaften
IUPAC Name |
10-oxatricyclo[5.2.1.02,6]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-5-3-6-7(4-5)9-2-1-8(6)11-9/h6-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTUAUXFWKUZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(=O)CC3C1O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Oxatricyclo[5.2.1.02,6]decan-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)
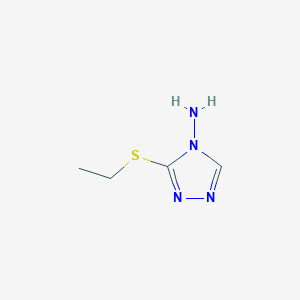
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)
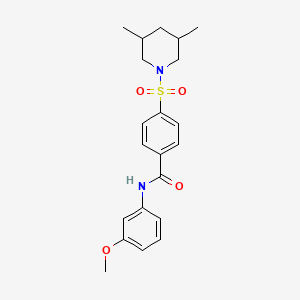
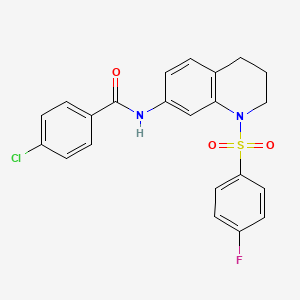
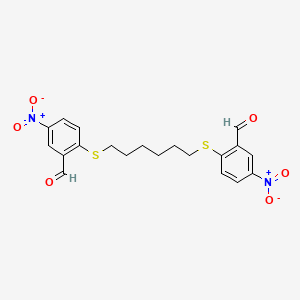
![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)
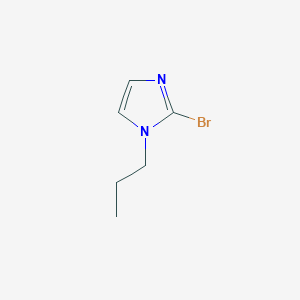
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)
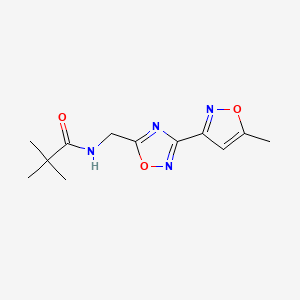
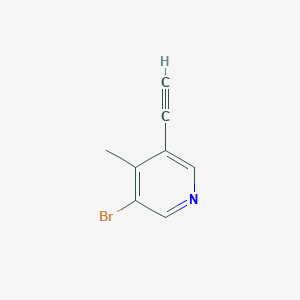
![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)
